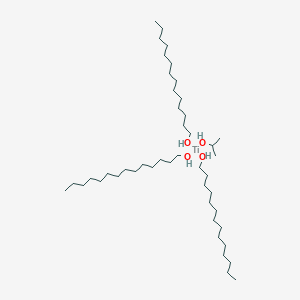

(Propan-2-olato)tris(tetradecan-1-olato)titanium

CAS No.: 68443-59-4

Cat. No.: VC20491519

Molecular Formula: C45H98O4Ti

Molecular Weight: 751.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68443-59-4 |

|---|---|

| Molecular Formula | C45H98O4Ti |

| Molecular Weight | 751.1 g/mol |

| IUPAC Name | propan-2-ol;tetradecan-1-ol;titanium |

| Standard InChI | InChI=1S/3C14H30O.C3H8O.Ti/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-3(2)4;/h3*15H,2-14H2,1H3;3-4H,1-2H3; |

| Standard InChI Key | GIVFZZZOYPIZPR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCO.CCCCCCCCCCCCCCO.CCCCCCCCCCCCCCO.CC(C)O.[Ti] |

Introduction

(Propan-2-olato)tris(tetradecan-1-olato)titanium is a complex organometallic compound that belongs to the class of metal alkoxides. It is characterized by a central titanium atom coordinated with three tetradecan-1-olato groups and one propan-2-olato group. This unique structure confers interesting properties and reactivity, making it useful in various chemical applications.

Synthesis Methods

The synthesis of (propan-2-olato)tris(tetradecan-1-olato)titanium typically involves the reaction of titanium tetrachloride with tetradecan-1-ol and propan-2-ol in the presence of a suitable base. This method allows for the formation of the desired complex through a series of coordination reactions.

Chemical Reactivity and Applications

The compound's reactivity is influenced by factors such as solvent polarity and temperature, which affect the stability of the titanium-ligand bonds. It can participate in various chemical reactions, often facilitating nucleophilic attacks on electrophilic sites in organic molecules. This makes it useful in catalytic processes and organic transformations.

| Application Area | Description |

|---|---|

| Catalysis | Facilitates nucleophilic attacks in organic transformations. |

| Organic Synthesis | Useful in reactions requiring coordination to substrates. |

Research Findings and Future Directions

Recent studies on titanium alkoxides highlight their potential in materials science and catalysis. For instance, titanium alkoxides have been explored as precursors for sol-gel processing, allowing for the synthesis of titania-based hybrid materials with controlled reactivity . Additionally, titanium compounds have shown promise in biomedical applications, such as anticancer therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume